N-ethyl-2,3,5-trifluoroaniline
Description
Its structure features an ethyl group attached to the nitrogen atom of an aniline ring substituted with fluorine atoms at the 2-, 3-, and 5-positions. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine substituents, which enhance reactivity in electrophilic substitution reactions. The ethyl group contributes to moderate lipophilicity, balancing solubility in organic solvents and aqueous media .
Properties
IUPAC Name |
N-ethyl-2,3,5-trifluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIGMTYJDCZRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC(=C1)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Overview
The synthesis of N-ethyl-2,3,5-trifluoroaniline typically involves the alkylation of 2,3,5-trifluoroaniline with ethylating agents such as ethyl iodide. This reaction is often conducted under controlled conditions to optimize yield and purity.
Detailed Synthesis Steps
-
- 2,3,5-trifluoroaniline : This compound can be synthesized through various methods involving fluorination reactions.
- Ethyl Iodide : Commonly used as an ethylating agent.
-
- Solvent : Organic solvents like dimethylformamide (DMF) are commonly used.
- Base : Potassium carbonate is often used to facilitate the alkylation reaction.
- Temperature : Elevated temperatures are typically required for optimal reaction conditions.
-
- The reaction mixture is heated under reflux or at elevated temperatures (e.g., 80°C to 120°C) for several hours.
- The reaction is monitored by TLC or other analytical techniques to ensure completion.
Reaction Mechanism
The alkylation of 2,3,5-trifluoroaniline with ethyl iodide involves a nucleophilic substitution mechanism, where the nitrogen atom of the aniline acts as a nucleophile, attacking the ethyl group of ethyl iodide to form this compound.
Research Findings
Research on fluorinated anilines, including this compound, highlights their importance in regioselective reactions and their potential in drug discovery. Fluorinated compounds are known for their enhanced stability and bioavailability, making them attractive in pharmaceutical applications.
Applications
This compound is utilized in various scientific fields, including materials science and organic synthesis. Its fluorinated structure makes it a valuable precursor for synthesizing more complex fluorinated compounds.
Data Tables
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|
| This compound | C8H8F3N | 175.15 | 1242962-47-5 |
| Synthesis Conditions | Description |
|---|---|
| Solvent | DMF |
| Base | Potassium carbonate |
| Temperature | Elevated (e.g., 80°C to 120°C) |
| Reaction Time | Several hours |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,3,5-trifluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Nitro or quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
N-ethyl-2,3,5-trifluoroaniline is utilized in the synthesis of several pharmaceutical compounds. The incorporation of trifluoromethyl groups into drug candidates often improves their pharmacokinetic properties, such as solubility and metabolic stability. For instance, compounds containing the trifluoromethyl group have been shown to exhibit enhanced potency against specific biological targets compared to their non-fluorinated counterparts .
1.2 Case Studies
- Fluoxetine Derivatives : Research indicates that fluorinated anilines, including this compound derivatives, can significantly increase the inhibitory potency of drugs targeting serotonin reuptake transporters .
- Anticancer Agents : A study demonstrated that fluorinated anilines can inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation. The incorporation of trifluoromethyl groups has been linked to improved solubility and bioactivity in these compounds .
Agrochemical Applications
2.1 Pesticide Development
Fluorinated compounds are increasingly used in agrochemicals due to their enhanced efficacy and selectivity. This compound can serve as a building block for synthesizing novel herbicides and insecticides that exhibit improved performance against resistant pests .
2.2 Case Studies
- Trifludimoxazin : This pesticide has shown effectiveness against various PPO enzymes and demonstrates how fluorinated anilines can lead to the development of advanced agrochemicals with targeted action mechanisms .
Material Science Applications
3.1 Polymer Chemistry
This compound has potential applications in polymer chemistry as a monomer for synthesizing fluorinated polymers. These materials are known for their thermal stability and resistance to chemical degradation .
3.2 Case Studies
- Fluorinated Catalysts : Research has explored the use of trifluoromethylated anilines in developing catalysts for organic transformations, enhancing reaction selectivity and efficiency through electronic tuning provided by the fluorine atoms .
Summary Table of Applications
| Field | Application | Example/Case Study |
|---|---|---|
| Pharmaceuticals | Drug Development | Fluoxetine derivatives enhancing serotonin uptake |
| Anticancer Agents | EGFR inhibitors with improved solubility | |
| Agrochemicals | Pesticide Development | Trifludimoxazin targeting PPO enzymes |
| Material Science | Polymer Chemistry | Synthesis of fluorinated polymers |
| Catalysis | Fluorinated catalysts for selective organic reactions |
Mechanism of Action
The mechanism of action of N-ethyl-2,3,5-trifluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Fluorinated anilines exhibit distinct properties based on substituent type, position, and steric effects. Below is a qualitative comparison:
Key Observations :
- Fluorine vs. Trifluoromethyl (CF₃) : CF₃ groups (e.g., in ) increase molecular weight and lipophilicity but reduce ring reactivity due to steric bulk .
- Ethyl vs. Larger Alkyl Groups : N-Ethyl derivatives (e.g., the target compound) exhibit lower steric hindrance than N-propyl analogs (e.g., trifluralin), favoring faster reaction kinetics .
- Halogen Effects : Bromine () introduces higher molecular weight and polarizability compared to fluorine, altering regioselectivity in cross-coupling reactions .
Biological Activity
N-ethyl-2,3,5-trifluoroaniline is a fluorinated aromatic amine that has garnered interest in medicinal and synthetic chemistry due to its unique structural properties and potential biological activities. This compound is characterized by the presence of three fluorine atoms on the aromatic ring, which significantly alters its chemical behavior and interactions with biological systems.
Molecular Structure
- Molecular Formula : C8H8F3N
- Molecular Weight : 175.15 g/mol
The trifluoromethyl group (-CF3) is known for its strong electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of the compound, potentially influencing its biological activity.
Table 1: Chemical Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H8F3N |
| Molecular Weight | 175.15 g/mol |
| Melting Point | TBD |
| Solubility | TBD |
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of this compound against various pathogens. The presence of the trifluoromethyl group has been shown to enhance the compound's activity against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial properties of several fluorinated anilines, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of non-fluorinated analogs, indicating enhanced potency due to the trifluoromethyl substitution .
Cytotoxicity and Cell Viability
The cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells while exhibiting lower toxicity in normal cell lines.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| Normal fibroblasts | >100 |
The mechanism by which this compound exerts its biological effects appears to involve interaction with cellular membranes and disruption of metabolic pathways. The trifluoromethyl group may facilitate enhanced membrane penetration and interaction with target proteins involved in cell signaling pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have indicated that variations in the position and number of fluorine substitutions can significantly impact both potency and selectivity against various biological targets.
Table 3: Comparative SAR Analysis
| Compound | Position of -CF3 | Biological Activity |
|---|---|---|
| This compound | 2,3,5 | High antibacterial potency |
| N-ethyl-4-trifluoroaniline | 4 | Moderate activity |
| N-methyl-2,3-difluoroaniline | 2,3 | Low activity |
Q & A
Q. What are the recommended synthetic routes for preparing N-ethyl-2,3,5-trifluoroaniline, and how can regioselectivity be controlled during fluorination?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution (NAS) using fluorinated precursors. For example, starting with 2,3,5-trifluoronitrobenzene, ethylamine can be introduced via Buchwald-Hartwig amination under palladium catalysis to ensure selective N-ethylation. Regioselectivity in fluorination can be optimized by adjusting reaction temperature and solvent polarity (e.g., DMF vs. THF) to stabilize transition states at specific positions . Key Validation : Monitor reaction progress via <sup>19</sup>F NMR to confirm substitution patterns and quantify byproducts.
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodological Answer : Use a combination of chromatographic (HPLC with UV detection) and spectroscopic techniques:
- GC-MS : To detect volatile impurities.
- <sup>1</sup>H/<sup>19</sup>F NMR : Compare chemical shifts with literature data for fluorinated aniline derivatives (e.g., δ~<sup>19</sup>F values: -120 to -140 ppm for aromatic fluorines) .
- Elemental Analysis : Confirm C, H, N, and F percentages within ±0.3% of theoretical values.
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures.
- Spill Management : Neutralize with activated carbon or vermiculite; avoid water to prevent hydrolysis.
- First Aid : In case of skin contact, wash with 10% ethanol solution, then soap and water. Consult a physician immediately if inhaled .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms activate the aromatic ring toward electrophilic substitution but create steric hindrance. For Suzuki-Miyaura coupling, use bulky ligands (e.g., SPhos) to suppress ortho-substitution. Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices and electrostatic potential maps . Case Study : Coupling with arylboronic acids yields para-substituted products in >80% yield under Pd(OAc)2/SPhos catalysis .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for fluorinated aniline derivatives?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers by exact mass (e.g., distinguishing this compound from its 2,4,5-isomer).
- 2D NMR (COSY, NOESY) : Assign overlapping <sup>1</sup>H/<sup>19</sup>F signals. For example, NOE correlations between ethyl protons and aromatic fluorines confirm substitution patterns .
- Cross-Reference : Compare data with structurally similar compounds in databases (e.g., PubChem entries for 3,5-dichloro-2,4-difluoroaniline ).
Q. How can the environmental stability and degradation pathways of this compound be studied under simulated conditions?
- Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (254 nm) in aqueous/organic mixtures. Monitor degradation via LC-MS and identify intermediates (e.g., defluorinated products or hydroxylated derivatives).
- Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to assess biodegradation rates. Track fluoride release via ion-selective electrodes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
